molecular formula C16H15N3 B14742723 5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole CAS No. 1029-38-5

5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole

Cat. No.: B14742723
CAS No.: 1029-38-5
M. Wt: 249.31 g/mol
InChI Key: LWJYOCSWOVHUES-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with ethyl and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazides with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:

    Hydrazide Formation: The starting materials, such as phenylhydrazine and ethyl acetoacetate, are reacted to form the corresponding hydrazide.

    Cyclization: The hydrazide undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the triazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. For example, the use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to be effective for the synthesis of triazoles .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis. By binding to the active site of aromatase, the compound prevents the conversion of androgens to estrogens, thereby reducing estrogen levels and inhibiting the growth of estrogen-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-1,2,4-triazole: Lacks the ethyl group, which may affect its chemical properties and biological activity.

    5-Methyl-1,3-diphenyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and potency.

    1,3-Diphenyl-1H-1,2,4-triazole-5-thiol:

Uniqueness

The presence of the ethyl group in 5-Ethyl-1,3-diphenyl-1H-1,2,4-triazole imparts unique chemical properties that can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1029-38-5

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

5-ethyl-1,3-diphenyl-1,2,4-triazole

InChI

InChI=1S/C16H15N3/c1-2-15-17-16(13-9-5-3-6-10-13)18-19(15)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

LWJYOCSWOVHUES-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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